

An In-depth Technical Guide to 4-((tetrahydrofuran-2-yl)methoxy)aniline

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Compound of Interest

Compound Name: 4-(Tetrahydro-furan-2-ylmethoxy)-phenylamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-((tetrahydrofuran-2-yl)methoxy)aniline. Due to the limited availability of experimental data in the public domain, this document focuses on its structural features, predicted physicochemical and spectroscopic properties, and a probable synthetic route. Furthermore, it explores the potential biological significance of this molecule by examining the well-documented roles of its constituent tetrahydrofuran and aniline moieties in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds in drug discovery and development.

Chemical Structure and Identification

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical entity that incorporates a p-substituted aniline ring with a (tetrahydrofuran-2-yl)methoxy group. The core structure consists of an aniline molecule where the hydrogen atom at the para-position of the amino group is substituted by a methoxy group, which in turn is attached to a tetrahydrofuran ring at the 2-position.

Table 1: Chemical Identification of 4-((tetrahydrofuran-2-yl)methoxy)aniline

Identifier	Value	Source(s)
IUPAC Name	4-((tetrahydrofuran-2-yl)methoxy)aniline	N/A
CAS Number	91246-68-3	[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1]
Molecular Weight	193.24 g/mol	[1]
SMILES String	<chem>Nc1ccc(OCC2CCCO2)cc1</chem>	[1]
Physical Form	Solid	[1]

Physicochemical Properties (Predicted)

Precise experimental data for the physicochemical properties of 4-((tetrahydrofuran-2-yl)methoxy)aniline are not readily available in the published literature. However, based on the properties of its constituent functional groups (aniline and tetrahydrofuran), the following properties can be predicted.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Rationale
Melting Point	Solid at room temperature	The presence of polar functional groups (amine and ether) and the overall molecular weight suggest a solid state.
Boiling Point	> 200 °C	High boiling point is expected due to the molecular weight and polar nature of the compound.
Solubility	Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water.	The aniline and tetrahydrofuran moieties confer some polarity, but the overall structure is largely organic.
pKa (of the anilinium ion)	~4-5	The electron-donating effect of the ether linkage may slightly increase the basicity compared to aniline.

Spectroscopic Data (Predicted)

While experimental spectra for 4-((tetrahydrofuran-2-yl)methoxy)aniline are not available, a predicted analysis based on the known spectral characteristics of aniline and tetrahydrofuran derivatives can be informative for its identification.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
¹ H NMR	<p>Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.6-7.0 ppm) corresponding to the AA'BB' system of the p-substituted benzene ring. Amine Protons: A broad singlet (approx. δ 3.5-4.5 ppm), the chemical shift of which is dependent on solvent and concentration.</p> <p>Tetrahydrofuran Methylene Protons: A series of multiplets in the aliphatic region (approx. δ 1.6-4.2 ppm). The protons on the carbon adjacent to the ether oxygen (C5 of THF) and the methylene bridge will be the most downfield.</p> <p>Tetrahydrofuran Methine Proton: A multiplet (approx. δ 4.0-4.3 ppm) for the proton at the C2 position of the THF ring.</p>
¹³ C NMR	<p>Aromatic Carbons: Four signals in the aromatic region (approx. δ 114-152 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon attached to the nitrogen will also be significantly deshielded.</p> <p>Tetrahydrofuran Carbons: Four signals in the aliphatic region (approx. δ 25-78 ppm). The carbons adjacent to the ether oxygen will have the highest chemical shifts. Methylene Bridge Carbon: A signal around δ 70-75 ppm.</p>
IR Spectroscopy	<p>N-H Stretching: Two bands in the region of 3300-3500 cm^{-1} characteristic of a primary amine. C-N Stretching: A band around 1250-1350 cm^{-1}. C-O-C Stretching: A strong band in the region of 1050-1150 cm^{-1} corresponding to the ether linkages. Aromatic C-H Stretching: Bands above 3000 cm^{-1}. Aromatic C=C Bending: Bands in the region of 1500-1600 cm^{-1}.</p>

Mass Spectrometry

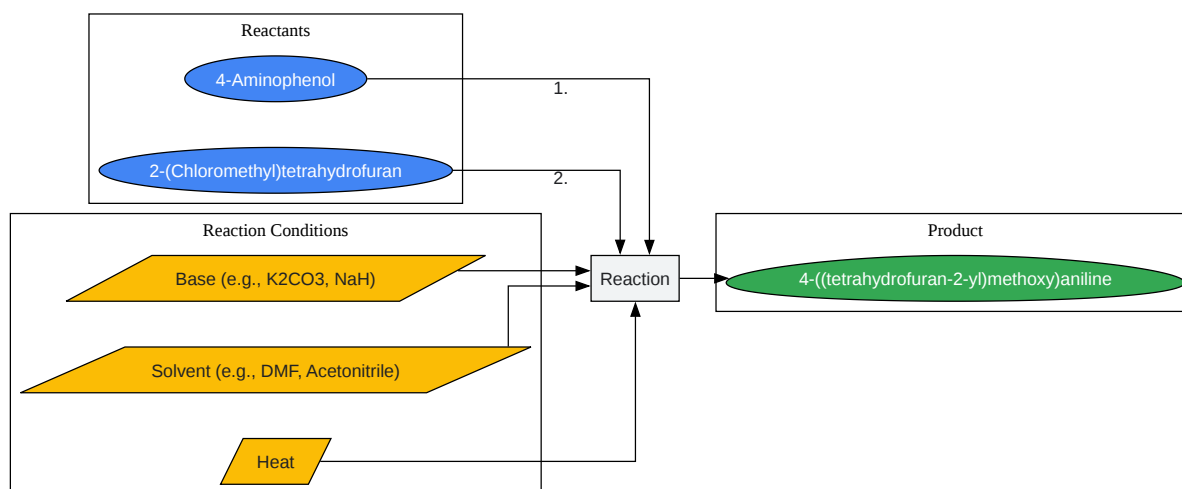
Molecular Ion (M^+): A peak at $m/z = 193.11$.

Fragmentation: Expect fragmentation patterns corresponding to the loss of the tetrahydrofuran-methoxy group and cleavage of the ether linkage.

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

The most plausible and widely used method for the synthesis of 4-((tetrahydrofuran-2-yl)methoxy)aniline is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-aminophenol would react with 2-(chloromethyl)tetrahydrofuran.



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Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Methodology (General Protocol):

- **Deprotonation of 4-Aminophenol:** To a solution of 4-aminophenol in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a suitable base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred at room temperature to facilitate the formation of the phenoxide ion.
- **Nucleophilic Substitution:** 2-(Chloromethyl)tetrahydrofuran is added to the reaction mixture. The reaction is then heated (typically between 60-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-((tetrahydrofuran-2-yl)methoxy)aniline.

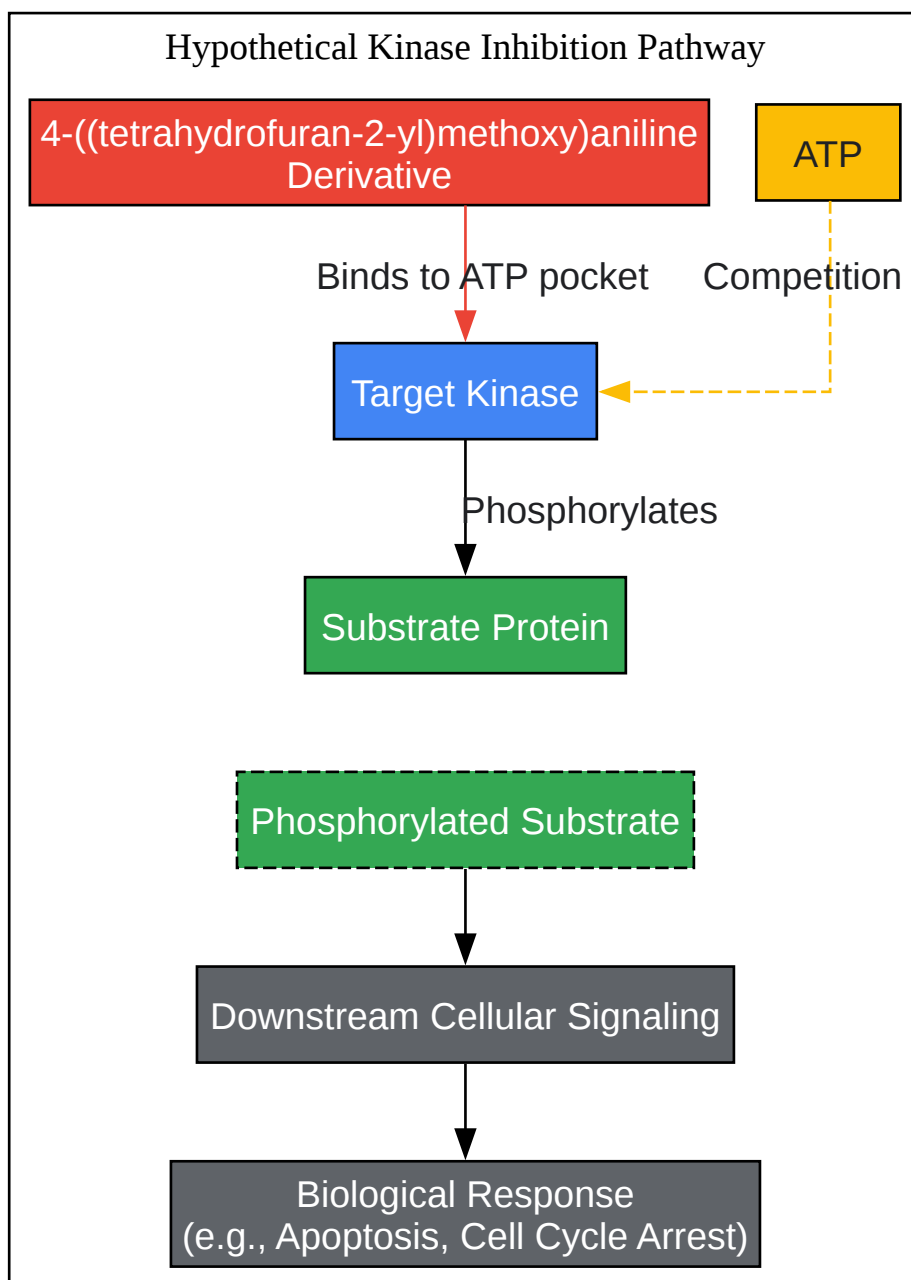
Potential Applications in Drug Development and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for 4-((tetrahydrofuran-2-yl)methoxy)aniline, its structural components, the aniline and tetrahydrofuran moieties, are prevalent in many biologically active compounds.

- **Aniline Moiety:** The aniline scaffold is a key component in a wide range of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of kinases.
- **Tetrahydrofuran Moiety:** The tetrahydrofuran ring is often incorporated into drug candidates to improve their pharmacokinetic properties. It can enhance solubility, metabolic stability, and

act as a scaffold to orient other functional groups for optimal interaction with biological targets.

Given the presence of these two pharmacophorically important groups, 4-((tetrahydrofuran-2-yl)methoxy)aniline could serve as a valuable building block for the synthesis of novel compounds targeting a variety of signaling pathways. One such hypothetical pathway could involve the inhibition of a protein kinase.



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Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Conclusion

4-((tetrahydrofuran-2-yl)methoxy)aniline is a chemical compound with a structure that suggests potential for applications in medicinal chemistry. While detailed experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding of its chemical identity, predicted properties, and a viable synthetic strategy. The presence of both the aniline and tetrahydrofuran motifs makes it an attractive scaffold for the design and synthesis of novel molecules with potential therapeutic value. Further research is warranted to synthesize and characterize this compound and to explore its biological activities in various therapeutic areas.

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References

- 1. 4-(Tetrahydrofuran-2-ylmethoxy)aniline AldrichCPR 91246-63-8 [sigmaaldrich.com]
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